(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Overview
Description
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is an organic compound with a chiral center at the third carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a dimethylamino group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto acid, using a reducing agent like sodium borohydride in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the stereochemistry and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to achieving high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form a primary or secondary amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3S)-4-(dimethylamino)-3-hydroxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.
4-(dimethylamino)-3-hydroxybutanoic acid: A compound with similar functional groups but without the chiral center.
4-(methylamino)-3-hydroxybutanoic acid: A compound with a methylamino group instead of a dimethylamino group.
Uniqueness: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDNODAJKZARA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183465 | |
Record name | Norcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-13-3 | |
Record name | Norcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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